3-(Dimethoxyphosphoryl)propyl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39118-51-9 |
|---|---|
Molecular Formula |
C7H15O5P |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
3-dimethoxyphosphorylpropyl acetate |
InChI |
InChI=1S/C7H15O5P/c1-7(8)12-5-4-6-13(9,10-2)11-3/h4-6H2,1-3H3 |
InChI Key |
VTWAWTIFDFTWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCP(=O)(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Dimethoxyphosphoryl Propyl Acetate and Analogous Phosphonate Esters
Classical and Established Synthetic Pathways
The synthesis of phosphonate (B1237965) esters has a long and storied history, with several classical reactions forming the bedrock of modern organophosphorus chemistry. These methods, refined over decades, remain indispensable tools for chemists.
Horner-Wadsworth-Emmons (HWE) Reaction as a Key Synthetic Strategy
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, prized for its high stereoselectivity and broad substrate scope. This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene. organic-chemistry.org The phosphonate carbanion is more nucleophilic than the corresponding ylide in the Wittig reaction, allowing it to react with a wider range of carbonyl compounds under milder conditions. wikipedia.org
The general mechanism of the HWE reaction begins with the deprotonation of the phosphonate to form a carbanion. This is followed by the nucleophilic attack of the carbanion on the carbonyl carbon of an aldehyde or ketone, leading to the formation of an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed, simplifying the purification process. organic-chemistry.org
Methyl 2-(dimethoxyphosphoryl)acetate is a frequently employed reagent in the HWE reaction. A systematic study conducted by Thompson and Heathcock on the reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes highlighted several factors that influence the stereochemical outcome. They found that greater (E)-stereoselectivity is achieved with increasing steric bulk of the aldehyde, higher reaction temperatures (23 °C over -78 °C), and by using lithium salts over sodium or potassium salts. wikipedia.org
While a direct synthesis of 3-(dimethoxyphosphoryl)propyl acetate (B1210297) via a standard HWE reaction is not straightforward, a related transformation could involve the reaction of methyl 2-(dimethoxyphosphoryl)acetate with a suitable aldehyde, followed by subsequent modifications of the resulting α,β-unsaturated ester to achieve the desired propyl acetate structure.
A significant advantage of the HWE reaction is its ability to control the stereochemistry of the resulting alkene. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org This stereoselectivity is a key feature that has been extensively exploited in the synthesis of complex molecules.
For the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction is employed. This variation utilizes phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, in combination with strong, non-chelating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether. These conditions accelerate the elimination of the oxaphosphetane intermediate, leading to the preferential formation of the (Z)-alkene.
Arbuzov and Michaelis-Becker Reaction Variants for Phosphonate Synthesis
The Arbuzov and Michaelis-Becker reactions are fundamental methods for the formation of carbon-phosphorus bonds, providing direct access to a wide array of phosphonate esters.
The Arbuzov reaction , discovered by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgorganic-chemistry.org The reaction proceeds via a two-step mechanism. The first step is the nucleophilic attack of the phosphorus atom on the alkyl halide to form a phosphonium (B103445) salt intermediate. In the second step, the displaced halide anion attacks one of the alkyl groups of the phosphite, leading to the formation of the phosphonate ester and a new alkyl halide. wikipedia.org This reaction is typically effective for primary alkyl halides. youtube.com
A plausible synthetic route to 3-(dimethoxyphosphoryl)propyl acetate via the Arbuzov reaction would involve the reaction of trimethyl phosphite with 3-halopropyl acetate.
The Michaelis-Becker reaction provides an alternative route to phosphonates. This reaction involves the deprotonation of a dialkyl phosphite with a strong base to form a phosphite anion, which then undergoes nucleophilic substitution with an alkyl halide. wikipedia.orgchempedia.info While effective, the yields of the Michaelis-Becker reaction can sometimes be lower than those of the Arbuzov reaction. wikipedia.org A copper-catalyzed enantioconvergent radical Michaelis-Becker-type C(sp3)–P cross-coupling has been developed to overcome the limitations of the traditional SN2 mechanism. sustech.edu.cn
| Reaction | Reactants | Key Features |
| Arbuzov Reaction | Trialkyl phosphite, Alkyl halide | Forms a C-P bond; generally effective for primary alkyl halides. wikipedia.orgyoutube.com |
| Michaelis-Becker Reaction | Dialkyl phosphite, Base, Alkyl halide | Involves a phosphite anion intermediate; can be an alternative to the Arbuzov reaction. wikipedia.orgchempedia.info |
Advanced and Emerging Synthetic Approaches
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for phosphonate synthesis. These advanced approaches often offer advantages in terms of reaction conditions, yields, and substrate scope.
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. The microwave-assisted Michaelis-Arbuzov reaction has been shown to be an efficient and environmentally friendly method for the synthesis of haloalkylphosphonates, proceeding under solvent-free conditions with high yields. rsc.orgresearchgate.net This methodology could potentially be adapted for the synthesis of this compound from the corresponding haloalkyl acetate. Microwave irradiation has also been successfully applied to various multi-component reactions for the synthesis of heterocyclic phosphonates. mdpi.com
Photoredox catalysis has revolutionized organic synthesis by enabling the formation of chemical bonds under mild conditions using visible light. researchgate.netnih.govresearchgate.net This strategy has been successfully applied to the synthesis of alkylphosphorus(V) compounds through the decarboxylative alkylation of imidazolium (B1220033) phosphonites. researchgate.netnih.govresearchgate.net Photocatalysis has also been combined with nickel catalysis for the enantioselective domino alkyl arylation of vinyl phosphonates, providing access to a wide range of enantioenriched phosphonates. nsf.gov
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of phosphonates has been successfully demonstrated in a continuous flow microwave reactor, allowing for the fine-tuning of reaction conditions to favor specific products. researchgate.net This technology holds great promise for the large-scale and sustainable production of phosphonate esters. lew.ro
| Method | Key Features | Potential Application |
| Microwave-Assisted Synthesis | Accelerated reaction times, often solvent-free, high yields. rsc.orgresearchgate.netmdpi.com | Efficient synthesis of this compound from a halo-precursor. |
| Photoredox Catalysis | Mild reaction conditions, use of visible light, novel bond formations. researchgate.netnih.govresearchgate.netnsf.gov | Synthesis of functionalized phosphonates through radical pathways. |
| Flow Chemistry | Enhanced safety, scalability, and control over reaction parameters. researchgate.netlew.ro | Continuous and sustainable production of phosphonate esters. |
Catalytic Syntheses of Phosphonate Esters
Catalytic methods offer powerful and selective routes to phosphonate esters, employing transition metals or small organic molecules to facilitate the C-P bond formation. These approaches are often characterized by their efficiency and broad functional group tolerance.
Palladium catalysis stands as a cornerstone for the synthesis of aryl and vinyl phosphonates. The seminal Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with P(O)-H compounds, laid the groundwork for modern C-P bond formation methodologies. acs.org Research has since expanded to include a variety of electrophilic partners beyond aryl halides, such as triflates, mesylates, and tosylates, making phenols accessible precursors. acs.org
Recent advancements have focused on optimizing reaction conditions and expanding the substrate scope. For instance, the Kwong group developed an effective phosphorylation of aryl mesylates and tosylates using low loadings of Pd(OAc)₂ with the CM-Phos ligand. acs.org Another significant development is the use of aryl nonaflates, which are stable and readily prepared from phenols. The addition of sodium iodide (NaI) has been shown to accelerate these coupling reactions significantly, allowing for the rapid synthesis of a wide range of aryl phosphine (B1218219) oxides and phosphonates under milder conditions. acs.orgnih.gov The choice of palladium precursor and ligand is crucial, with systems like Pd(PPh₃)₄ also proving effective. nih.gov Mechanistic studies indicate that excess P(O)H coupling partner can serve to reduce the Pd(II) catalyst and act as a ligand. acs.org
| Catalyst/Ligand | Electrophile | P-Source | Additive | Conditions | Yield | Ref |
| Pd(OAc)₂ / CM-Phos | Aryl mesylates/tosylates | H-Phosphonates | - | 110 °C, 18 h | High | acs.org |
| Pd(OAc)₂ / NaI | Aryl nonaflates | Diphenylphosphine oxide | NaI | 110 °C, 24 h | 58% | acs.org |
| Pd(PPh₃)₄ | Aryl nonaflates | Diethyl phosphite | NaI | 80 °C, 6 h | Good | nih.gov |
Copper-catalyzed methods have emerged as a cost-effective and low-toxicity alternative to palladium-based systems for C-P bond formation. acs.orgresearchgate.net These reactions have proven versatile, enabling not only C-P bond construction but also C-O bond formation in the synthesis of mixed alkyl aryl phosphonates. acs.orgacs.org
One notable copper-catalyzed methodology is the direct oxygen-arylation of dialkyl phosphonates using diaryliodonium salts. acs.orgacs.org This process, which can be catalyzed by species like Cu(OTf)₂ or CuCl, is believed to proceed through a high-valent aryl-copper(III) intermediate. acs.orgacs.org The phosphoryl oxygen of the dialkyl phosphonate attacks this electrophilic intermediate, leading to the formation of the mixed alkyl aryl phosphonate with high selectivity and yield under mild conditions. acs.orgacs.org This approach avoids the use of toxic reagents and is applicable to a range of phosphonates and phosphoramidates. acs.org
Copper catalysis also facilitates the direct C(sp²)-P bond formation through the cross-dehydrogenative coupling of C-H and P-H bonds. For example, a ligand-free, copper-catalyzed method has been developed for the phosphonation of heteroarenes like azoles with dialkyl phosphites, using oxidants such as K₂S₂O₈. acs.org This strategy provides direct access to 2-phosphonated azoles and is tolerant of various functional groups. acs.org
| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Key Feature | Ref |
| Cu(OTf)₂ / dtbpy | Dialkyl phosphonate | Diphenyliodonium triflate | Mixed alkyl aryl phosphonate | O-Arylation via Cu(III) intermediate | acs.org |
| CuCl | Diethyl alkyl phosphonate | Diaryliodonium salt | Ethyl phenyl phosphonate | High yield (97% on gram scale) | acs.org |
| Cu(I)/Cu(II) / K₂S₂O₈ | Azoles | Dialkyl phosphites | 2-Phosphonated azoles | Ligand-free C-H functionalization | acs.org |
| CuTC / dtbpy | Dialkyl phosphonate | Alkenyl(aryl)iodonium salt | Enol phosphonate | Selective O-alkenylation | nih.gov |
Organocatalysis offers a metal-free approach to the synthesis of phosphonates, often focusing on asymmetric transformations to create chiral phosphorus compounds. mdpi.comnih.gov N-heterocyclic carbenes (NHCs) have been identified as potent organocatalysts for various bond-forming reactions, including those relevant to phosphonate synthesis. tezu.ernet.in
While direct synthesis of simple alkyl phosphonates like this compound via organocatalysis is less commonly detailed, the principles are applied in more complex transformations. For instance, phosphonate-functionalized imidazolium salts have been developed as precursors for NHC catalysts used in the aerobic oxidative esterification of aldehydes. tezu.ernet.in The core of many organocatalytic phosphonylation reactions, such as the phospha-Michael, phospha-Mannich, and phospho-aldol reactions, involves the addition of phosphorus nucleophiles to unsaturated systems or carbonyl compounds under the control of chiral catalysts. mdpi.com These methods are particularly valuable for preparing α-aminophosphonates and other C-chiral phosphonates, which are significant for their biological activity. mdpi.com The catalysts can be either chiral bases or acids, which activate the phosphorus nucleophile or the electrophilic substrate, respectively. mdpi.com
Radical Reaction Pathways in Phosphonylation
Radical reactions provide an alternative mechanistic manifold for C-P bond formation, often proceeding under mild conditions and exhibiting excellent functional group tolerance. The generation of carbon-centered or phosphorus-centered radicals is key to these transformations.
Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radical intermediates under exceptionally mild conditions. nih.govmdpi.comresearchgate.net This approach has been successfully applied to the synthesis of phosphonate esters, providing a transition-metal-free alternative to traditional cross-coupling methods. nih.govmdpi.com
In a typical photoredox cycle for phosphonylation, a photocatalyst (like Eosin Y or 10H-phenothiazine) is excited by visible light and engages in a single-electron transfer (SET) with a substrate, such as an aryl halide, to generate an aryl radical. nih.govmdpi.com This radical then couples with a phosphorus source, like triethyl phosphite, to form a phosphoranyl radical intermediate. Subsequent oxidation of this intermediate regenerates the photocatalyst and, after reaction with a base, yields the desired aryl phosphonate. nih.gov These methods are noted for their broad substrate scope and tolerance of sensitive functional groups like esters, ketones, and amines. nih.gov Furthermore, they can often be performed under atmospheric conditions and in environmentally benign solvent systems, such as aqueous mixtures. nih.gov The radical Arbuzov reaction, facilitated by photoredox catalysis, represents a significant advance, allowing for the phosphonylation of unactivated alkyl bromides and iodides that are often unreactive under traditional thermal Arbuzov conditions. chinesechemsoc.org
| Photocatalyst | Substrates | P-Source | Key Features | Ref |
| Eosin Y | Bromo-1,10-phenanthrolines | Triethyl phosphite | Transition-metal-free, moderate yields | mdpi.com |
| 10H-Phenothiazine | Aryl halides, Aryl ammonium (B1175870) salts | Triethyl phosphite | Inexpensive catalyst, aqueous media, atmospheric conditions | nih.gov |
| Ir or Ru complexes | Alkyl halides | 9-Fluorenyl o-phenylene phosphite | Radical Arbuzov reaction, mild conditions, broad scope | chinesechemsoc.org |
While most methods focus on forming C-P bonds, radical reactions involving the cleavage of these bonds are also mechanistically significant and synthetically useful. The β-elimination of a phosphonate group from a radical intermediate is one such process.
It has been demonstrated that a diethyl phosphonate group can undergo facile β-elimination from an alkoxy radical. acs.org This fragmentation is driven by the formation of a strong carbon-oxygen double bond in the resulting aldehyde or ketone product. acs.org This principle has been applied to develop an intramolecular acylation approach where acylphosphonates serve as highly efficient radical acceptors. An alkyl radical can add to the carbonyl group of the acylphosphonate, generating an alkoxy radical intermediate which then rapidly eliminates the phosphonate group to form a cyclic ketone. acs.org This process highlights the utility of the phosphonate as a leaving group in radical chemistry, a role that had been sparsely explored previously. acs.org The efficiency of this β-fragmentation depends on the strength of the π-bond being formed, making it particularly effective for generating carbonyl groups. acs.org
Radical Addition Reactions for Functionalized Phosphonates
The formation of carbon-phosphorus (C-P) bonds through radical pathways offers a powerful alternative to traditional nucleophilic substitution methods like the Michaelis-Arbuzov reaction. These radical reactions often proceed under mild conditions and exhibit broad functional group tolerance. The general strategy involves the generation of a phosphorus-centered radical, which then adds to an unsaturated C-C bond (an alkene or alkyne), or the generation of a carbon-centered radical that is subsequently trapped by a phosphorus-containing reagent. oaepublish.comchinesechemsoc.org
One common approach involves the addition of a P-centered radical to an alkene. This process can lead to the formation of various functionalized phosphonates. researchgate.net For instance, the reaction of dialkyl H-phosphonates with alkenes can be initiated by radical initiators to yield the corresponding alkylphosphonates. The mechanism typically involves the abstraction of the hydrogen atom from the H-phosphonate to generate a phosphonyl radical, which then adds across the double bond of the alkene.
Recent advancements have utilized photoredox catalysis to generate alkyl radicals from alkyl halides, which then react with phosphite reagents. This "radical Arbuzov reaction" allows for the synthesis of phosphonates from primary, secondary, and even tertiary alkyl halides at room temperature, overcoming a major limitation of the traditional thermal Arbuzov reaction. chinesechemsoc.org A proposed mechanism involves the formation of a phosphoranyl radical intermediate, which then undergoes β-scission. chinesechemsoc.org
Table 1: Comparison of Radical Addition Approaches for C-P Bond Formation
| Method | Radical Source | Phosphorus Reagent | Key Features |
|---|---|---|---|
| Direct Addition | H-phosphonate + Initiator | Alkene/Alkyne | Generates a phosphonyl radical that adds to the unsaturated bond. researchgate.net |
| Photoredox Catalysis | Alkyl Halide + Photocatalyst | Trialkyl Phosphite | Enables reactions with sterically hindered halides at room temperature. chinesechemsoc.org |
| Silver-Catalyzed Cascade | Acyl radical precursor + K₂S₂O₈ | Dialkyl H-phosphonate | Involves an intramolecular radical addition followed by coupling with a phosphorus radical. oaepublish.com |
Electrochemical Synthesis Techniques for Phosphonate Derivatives
Electrochemical synthesis represents a sustainable and efficient method for creating C-P bonds, often avoiding the need for harsh reagents. This technique uses electrical current to drive redox reactions, enabling transformations that can be difficult to achieve through conventional chemical means.
A notable example is the nickel-catalyzed electrochemical cross-coupling of aryl bromides with dialkyl phosphites. This reaction can be performed at room temperature in an undivided cell using inexpensive carbon electrodes. The process provides a direct route to aryl phosphonates, which are valuable intermediates in organic synthesis. organic-chemistry.org While this example focuses on aryl phosphonates, the principles of electrochemical coupling can be extended to the synthesis of alkyl phosphonates. By generating radical intermediates or activating substrates at an electrode surface, electrochemistry offers a controlled and often milder path to phosphonate derivatives.
Green Chemistry Principles in Phosphonate Ester Synthesis
The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org In the context of phosphonate ester synthesis, this has led to the development of protocols utilizing alternative energy sources like ultrasound and microwaves, as well as the use of environmentally benign reaction media. rsc.org
Ultrasound-Assisted Synthetic Methodologies
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. nih.gov The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. nih.govnih.gov
Ultrasound irradiation has been successfully applied to the synthesis of α-aminophosphonates through catalyst-free, three-component reactions of aldehydes, anilines, and triethyl phosphite. rsc.org These reactions often proceed rapidly under solvent-free conditions, with significantly higher yields and shorter reaction times compared to conventional stirring methods. rsc.orgnih.gov For example, one study reported that a model reaction for α-aminophosphonate synthesis achieved a 99% yield in just 20 seconds under solvent-free sonication. rsc.org The efficiency of ultrasound-assisted synthesis is often superior to both silent (stirring) conditions and conventional heating. nih.govbiointerfaceresearch.com
Table 2: Comparison of Ultrasound-Assisted vs. Silent Conditions for Dihydroquinoline Synthesis
| Method | Solvent | Time | Yield |
|---|---|---|---|
| Ultrasound | Water | 1 h | 96% |
| Silent | Water | 4 h | 80% |
| Ultrasound | Ethanol | 3 h | 75% |
| Silent | Ethanol | 5 h | 55% |
(Data adapted from a representative multicomponent reaction to illustrate the benefits of sonication). nih.gov
Microwave-Promoted Reaction Conditions
Microwave-assisted organic synthesis is another cornerstone of green chemistry, offering dramatic reductions in reaction times, increased yields, and often improved product purity. nih.govnih.gov Microwave irradiation provides efficient and uniform heating of the reaction mixture, leading to faster and more selective transformations compared to conventional heating methods. researchgate.net
The synthesis of dialkyl alkylphosphonates has been achieved under solvent-free, microwave-assisted conditions. For instance, monoalkyl phosphonic derivatives can be reacted with alkyl halides in the presence of a base to form the corresponding dialkyl phosphonates efficiently. nih.govresearchgate.net Similarly, the dealkylation of phosphonate diesters, a common transformation in phosphonate chemistry, is greatly accelerated under microwave irradiation. mdpi.com The conventional BTMS (bromotrimethylsilane) silyldealkylation of phosphonate esters requires only a few minutes at 40–60 °C under microwave conditions to achieve quantitative yields, a significant improvement over traditional heating. mdpi.com The Hirao reaction, a palladium-catalyzed cross-coupling to form C-P bonds, has also been shown to proceed quantitatively in under 10 minutes with microwave heating. organic-chemistry.org
Table 3: Effect of Microwave Irradiation on Phosphonate Synthesis
| Reaction Type | Conditions | Time | Yield |
|---|---|---|---|
| Alkylation of Phosphonic Ester-Acid | MW, Solvent-Free, 135 °C | 1 h | Not specified, but described as efficient researchgate.net |
| Hirao Cross-Coupling | MW, Pd(PPh₃)₄ catalyst | < 10 min | Quantitative organic-chemistry.org |
| BTMS Dealkylation of Diethyl Methylphosphonate (B1257008) | MW, Acetonitrile (B52724), 60 °C | 3 min | 100% mdpi.com |
| BTMS Dealkylation of Diethyl Methylphosphonate | Conventional Heating, Acetonitrile, 60 °C | 180 min | 100% mdpi.com |
Solvent-Free and Aqueous Medium Syntheses
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free (neat) reactions and syntheses conducted in water are highly attractive for this reason. rsc.org Many microwave-assisted and ultrasound-assisted reactions for phosphonate synthesis can be performed under solvent-free conditions, which simplifies work-up procedures, reduces waste, and lowers costs. rsc.orgnih.govresearchgate.net
The use of water as a solvent is particularly advantageous due to its non-toxic, non-flammable, and inexpensive nature. While many organic reagents have low solubility in water, the high-energy microenvironment created by ultrasound can overcome this limitation, promoting reactions between immiscible reactants. nih.gov Several multicomponent reactions for the synthesis of biologically active heterocycles, which serve as analogues for complex syntheses, have been successfully performed in water under ultrasonic irradiation, often with better yields and shorter reaction times than in organic solvents. nih.gov For instance, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water at 50 °C with ultrasound gave a 92% yield in 35 minutes, demonstrating the viability of aqueous media for complex organic transformations. nih.gov
Chemical Reactivity and Transformations of 3 Dimethoxyphosphoryl Propyl Acetate and Its Derivatives
Olefination Reactions and Subsequent Transformations
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, and phosphonates like 3-(dimethoxyphosphoryl)propyl acetate (B1210297) are potential precursors to the requisite phosphonate (B1237965) carbanions. This section details their role in olefination reactions and the stereochemical implications.
Participation in Horner-Wadsworth-Emmons Olefinations
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used synthetic method for the preparation of alkenes, particularly α,β-unsaturated esters, with high stereoselectivity. wikipedia.orgnih.govyoutube.comnrochemistry.comalfa-chemistry.com The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.orgnih.govyoutube.comnrochemistry.comalfa-chemistry.com In the context of 3-(dimethoxyphosphoryl)propyl acetate and its derivatives, the carbon atom alpha to the phosphonate group can be deprotonated by a suitable base to generate a nucleophilic carbanion. This carbanion then reacts with a carbonyl compound to form a β-hydroxyphosphonate intermediate, which subsequently eliminates a dialkyl phosphate (B84403) to yield an alkene. nih.gov
While the classical HWE reagents are typically phosphonoacetates, phosphonates with a longer alkyl chain bearing a terminal acetate group, such as this compound, can also participate in these reactions. The presence of the ester group at the end of the propyl chain does not interfere with the fundamental HWE reaction pathway at the carbon alpha to the phosphonate. The reaction sequence begins with the deprotonation of the phosphonate, followed by nucleophilic attack on the carbonyl compound, formation of an oxaphosphetane intermediate, and its subsequent decomposition to the alkene and a water-soluble phosphate byproduct. nih.gov
The general utility of the HWE reaction lies in its ability to form carbon-carbon double bonds with predictable stereochemistry and its tolerance of a wide range of functional groups in both the phosphonate and carbonyl components. researchgate.net The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig reagents, allowing for reactions with a broader scope of carbonyl compounds, including sterically hindered ketones. alfa-chemistry.com
Stereochemical Outcomes in Alkene Formation
A significant advantage of the Horner-Wadsworth-Emmons reaction is the ability to control the stereochemistry of the resulting alkene. wikipedia.orgnih.govnrochemistry.comalfa-chemistry.com The reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgnih.govnrochemistry.com This preference is attributed to the reversibility of the initial addition of the phosphonate carbanion to the carbonyl compound, which allows for equilibration to the less sterically hindered threo-intermediate, leading to the (E)-alkene upon syn-elimination. youtube.com
However, the stereochemical outcome can be influenced and even reversed to favor the (Z)-alkene by modifying the structure of the phosphonate reagent and the reaction conditions. The Still-Gennari modification, for example, utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in conjunction with strong, non-coordinating bases (e.g., potassium hexamethyldisilazide, KHMDS) and crown ethers in a non-polar solvent like THF at low temperatures. wikipedia.orgmdpi.com These conditions accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration and leading to the kinetically favored (Z)-alkene. wikipedia.org
The choice of the base and its counterion, the solvent, and the reaction temperature all play crucial roles in determining the E/Z ratio of the product. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) typically promotes the formation of (E)-alkenes, while the use of lithium or potassium bases in the presence of crown ethers can enhance the proportion of the (Z)-isomer. researchgate.net Aromatic aldehydes, in particular, tend to yield almost exclusively (E)-alkenes under standard HWE conditions. nih.gov The following table illustrates the effect of reaction conditions on the stereoselectivity of HWE reactions with various phosphonates.
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temperature (°C) | E/Z Ratio |
|---|---|---|---|---|---|
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | >95:5 |
| Triethyl phosphonoacetate | Hexanal | NaH | DME | 25 | 90:10 |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | <5:95 |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Cyclohexanecarboxaldehyde | KHMDS, 18-crown-6 | THF | -78 | 8:92 |
Nucleophilic Addition Reactions
The phosphonate moiety in derivatives of this compound can be transformed into a Michael acceptor, opening up possibilities for various nucleophilic addition reactions. These reactions are instrumental in the synthesis of complex acyclic and heterocyclic systems.
Aza-Michael Additions for Heterocyclic Ring Formation
The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful tool for the formation of carbon-nitrogen bonds and the synthesis of β-amino carbonyl compounds and nitrogen-containing heterocycles. researchgate.netbohrium.comorganic-chemistry.org While this compound itself is not a Michael acceptor, it can be readily converted into a derivative that is. For instance, an intramolecular Horner-Wadsworth-Emmons reaction or another elimination reaction could introduce a carbon-carbon double bond in conjugation with the phosphonate group, creating a vinylphosphonate (B8674324).
These vinylphosphonates are excellent Michael acceptors, reacting with a wide range of nitrogen nucleophiles, including primary and secondary amines, azoles, and other N-heterocycles. researchgate.netwikipedia.org The addition of the nitrogen nucleophile to the β-position of the vinylphosphonate generates a new phosphonate carbanion, which can then be protonated to give the final adduct. When the nucleophile is part of a larger molecule containing another reactive functional group, this initial aza-Michael addition can trigger a subsequent intramolecular cyclization, leading to the formation of various heterocyclic ring systems. frontiersin.org For example, the reaction of a vinylphosphonate with an amine that also contains a hydroxyl or carboxyl group can lead to the formation of morpholines or piperidones, respectively.
The scope of the aza-Michael addition to vinylphosphonates is broad, and the reaction can often be carried out under mild conditions, sometimes even in water as a green solvent. researchgate.netwikipedia.org The following table provides examples of aza-Michael additions to vinylphosphonates leading to heterocyclic precursors.
| Nitrogen Nucleophile | Vinylphosphonate Acceptor | Product Type | Potential Heterocycle |
|---|---|---|---|
| Imidazole | Diethyl vinylphosphonate | β-(Imidazol-1-yl)ethylphosphonate | Fused imidazopyridines |
| Pyrrolidine | Diethyl vinylphosphonate | β-(Pyrrolidin-1-yl)ethylphosphonate | Pyrrolizidines |
| Aniline | Diethyl (2-ethoxycarbonylvinyl)phosphonate | β-Anilino-α-(ethoxycarbonyl)ethylphosphonate | Quinolines |
| Hydrazine | Diethyl vinylphosphonate | β-Hydrazinylethylphosphonate | Pyrazolidines |
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles and strong bases that can react with both the phosphonate and acetate functionalities of this compound. wikipedia.orgorganicchemistrydata.orglibretexts.org The chemoselectivity of these reactions is dependent on the nature of the organometallic reagent, the substrate, and the reaction conditions.
The carbon atom alpha to the phosphonate group is acidic and can be deprotonated by strong bases like organolithium reagents, which is the initial step in the Horner-Wadsworth-Emmons reaction. organicchemistrydata.org However, the ester carbonyl group of the acetate moiety is also an electrophilic site susceptible to nucleophilic attack by organometallic reagents. libretexts.org The reaction of a Grignard or organolithium reagent with the ester can lead to the formation of a tertiary alcohol after workup.
Therefore, a competition exists between deprotonation at the α-carbon of the phosphonate and nucleophilic addition to the acetate carbonyl. The outcome of the reaction can be influenced by several factors. Sterically hindered organometallic reagents or the use of hindered amide bases like lithium diisopropylamide (LDA) would likely favor deprotonation over nucleophilic addition. organicchemistrydata.org Lower reaction temperatures generally favor the kinetically controlled deprotonation, while higher temperatures might allow for the thermodynamically favored addition to the carbonyl group. The choice of solvent can also play a role, with coordinating solvents like THF potentially enhancing the nucleophilicity of the organometallic reagent.
Cycloaddition Chemistry Involving Phosphonate Moieties
As with the aza-Michael reaction, the participation of this compound derivatives in cycloaddition reactions typically requires the prior introduction of a carbon-carbon double bond to form a vinylphosphonate. These vinylphosphonates can act as dienophiles or dipolarophiles in various cycloaddition reactions, providing a powerful method for the construction of cyclic and heterocyclic phosphonates. wikipedia.orgresearchgate.netchadsprep.commasterorganicchemistry.com
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a prominent example. wikipedia.orgmasterorganicchemistry.com Vinylphosphonates can serve as effective dienophiles, particularly when the vinyl group is further activated by an electron-withdrawing group. The reaction with a cyclic diene, such as cyclopentadiene, would lead to the formation of a bridged bicyclic phosphonate. researchgate.netchadsprep.com The stereochemistry of the Diels-Alder reaction is well-defined, typically proceeding via an endo transition state. masterorganicchemistry.com
In addition to the Diels-Alder reaction, vinylphosphonates can participate in other cycloadditions, such as [3+2] cycloadditions with nitrile oxides or azides to form five-membered heterocyclic rings containing phosphorus. They can also undergo [2+2] cycloadditions with ketenes or other electron-rich alkenes to form four-membered rings. The phosphonate moiety in the resulting cycloadducts can then be further manipulated, making this a versatile strategy for the synthesis of complex phosphonate-containing molecules. The reactivity of the vinylphosphonate in these reactions is influenced by the substituents on the double bond and the nature of the diene or dipole. researchgate.net
Hydrolysis and Derivatization Strategies
The phosphonate ester functionality in this compound is a key site for chemical modification. Hydrolysis converts the ester to the corresponding phosphonic acid, while various derivatization strategies can be employed to modify the compound's physicochemical properties, often for applications in medicinal chemistry, such as creating prodrugs. nih.govcardiff.ac.uk
The conversion of dialkyl phosphonates, such as this compound, into their corresponding phosphonic acids is a fundamental transformation. nih.govnih.gov This hydrolysis can be achieved under various conditions, ranging from harsh acidic environments to milder, more selective methods. nih.govresearchgate.net
The most common method involves heating the phosphonate ester with a concentrated aqueous solution of a strong acid, typically hydrochloric acid (HCl). nih.govnih.gov This process effectively cleaves the methyl ester groups, yielding the phosphonic acid. While widely applicable, the harsh conditions can be incompatible with molecules containing sensitive functional groups. d-nb.info
A much milder and highly efficient alternative is the McKenna procedure, which involves a two-step process. nih.govd-nb.info First, the phosphonate ester is treated with bromotrimethylsilane (B50905) (TMSBr), which converts the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate. d-nb.info Subsequent treatment with an alcohol, such as methanol (B129727), rapidly hydrolyzes the silyl (B83357) esters to afford the final phosphonic acid. nih.govd-nb.info This method is favored for complex molecules due to its mild conditions and high yields. researchgate.net
| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl (aq) | Reflux | Simple, common reagents | Harsh conditions, not suitable for sensitive substrates | nih.govnih.gov |
| McKenna Procedure | 1. Bromotrimethylsilane (TMSBr) 2. Methanol (MeOH) | Mild, often room temperature | High yield, compatible with sensitive functional groups | Requires specialized silyl reagent | nih.govd-nb.info |
Phosphonic acids are often highly charged at physiological pH, which limits their ability to cross cell membranes and results in poor bioavailability. nih.govcardiff.ac.uk To overcome this, phosphonate esters are frequently used as prodrugs, which are inactive precursors that are converted into the active phosphonic acid in vivo. cardiff.ac.ukfrontiersin.org The core strategy is to mask the anionic phosphonate group with lipophilic moieties that can be cleaved by cellular enzymes. nih.govnih.gov
Several successful prodrug strategies have been developed:
Acyloxyalkyl Esters: This approach involves masking the phosphonate with groups like pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC). cardiff.ac.ukfrontiersin.org These prodrugs are cleaved by cellular esterases to release the active drug. nih.gov The bis(POM) ester of adefovir (B194249) and the bis(POC) ester of tenofovir (B777) are well-known clinical examples. cardiff.ac.uk
Amidate Prodrugs (ProTide Technology): This more recent strategy involves creating a phosphonamidate, often with an amino acid ester. nih.gov This approach introduces a stereocenter at the phosphorus atom. nih.gov It has proven to be a highly effective method for delivering phosphonate-containing drugs into cells. nih.gov
These derivatization strategies aim to create a neutral, more lipophilic molecule that can passively diffuse across cell membranes before being enzymatically converted to the active, charged phosphonic acid inside the target cell. cardiff.ac.uknih.gov
| Strategy | Masking Group Example | Activation Mechanism | Key Feature | Reference |
|---|---|---|---|---|
| Acyloxyalkyl Esters | Pivaloyloxymethyl (POM) | Esterase-mediated cleavage | Increases lipophilicity | cardiff.ac.ukfrontiersin.org |
| Alkoxycarbonyl Esters | Isopropyloxycarbonyloxymethyl (POC) | Esterase-mediated cleavage | Avoids pivalic acid byproduct | cardiff.ac.uknih.gov |
| Amidates (ProTide) | Amino acid esters | Enzymatic cleavage | Highly efficient intracellular delivery | nih.gov |
Phosphonamidates are derivatives of phosphonic acids where one of the acidic hydroxyl groups is replaced by an amino group. These compounds are significant as prodrugs and as bioactive molecules in their own right. nih.govresearchgate.net The synthesis of phosphonamidates from phosphonate diesters like this compound typically requires the activation of the phosphorus center. mdpi.comresearchgate.net
The "classical" approach involves the monochlorination of the phosphonate diester using a reagent like oxalyl chloride to form a reactive phosphonochloridate intermediate. mdpi.com This intermediate is then treated with a primary or secondary amine to form the desired phosphonamidate via nucleophilic substitution. researchgate.net
More recent methods have been developed to avoid harsh or expensive reagents. mdpi.comnih.gov One such method employs phosphonylaminium salts, which can mediate the reaction between the phosphonate ester and an amine, including amino acid derivatives. researchgate.netbohrium.com This approach expands the scope of phosphonamidate synthesis and is compatible with a wider range of functional groups. mdpi.comnih.gov These synthetic routes allow for the creation of diverse libraries of phosphonamidates for screening in various applications, including as potential herbicides or pharmaceuticals. mdpi.comnih.gov
| Method | Key Reagents | Intermediate | Description | Reference |
|---|---|---|---|---|
| Classical Approach | Oxalyl chloride, Amine | Phosphonochloridate | Two-step process involving activation via chlorination followed by nucleophilic substitution with an amine. | mdpi.comresearchgate.net |
| Phosphonylaminium Salt Method | Phosphonylaminium salts, Amine | Activated phosphonate | A milder method that avoids harsh chlorinating agents and is applicable to a broad range of amines. | researchgate.netnih.govbohrium.com |
Mechanistic Investigations and Stereochemical Control in Phosphonate Chemistry
Elucidation of Reaction Mechanisms
The synthesis of phosphonates, including compounds like 3-(Dimethoxyphosphoryl)propyl acetate (B1210297), is underpinned by a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope. Key areas of investigation include the study of catalytic cycles, the analysis of radical pathways, and detailed mechanistic examinations of classical reactions like the Wittig-Horner olefination.
Catalytic Cycle Studies in Phosphonate (B1237965) Synthesis
Catalytic methods offer efficient and milder alternatives to traditional stoichiometric reactions for forming carbon-phosphorus (C–P) bonds. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively studied for the synthesis of aryl and vinyl phosphonates. organic-chemistry.orgnih.govacs.org
A general catalytic cycle for a palladium-catalyzed phosphonylation (a variation of the Hirao reaction) typically involves the following key steps:
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to an organic halide (e.g., an aryl or vinyl halide) to form a Pd(II) intermediate.
Coordination : A phosphorus nucleophile, such as a dialkyl phosphite (B83602), coordinates to the palladium center.
Reductive Elimination : This is the C–P bond-forming step. The phosphonate group and the organic moiety are eliminated from the palladium center, yielding the desired phosphonate product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Recent advancements have also explored photoredox catalysis, which provides a transition-metal-free pathway for phosphonate synthesis. acs.orgmdpi.compurdue.edu In a typical photoredox cycle, a photocatalyst (like Eosin Y or Rhodamine 6G) is excited by visible light. mdpi.comnih.gov The excited photocatalyst can then engage in single-electron transfer (SET) processes. For instance, it can reduce an aryl halide to generate a highly reactive aryl radical. This radical then reacts with a phosphite ester to form a phosphoranyl radical intermediate, which subsequently collapses to the final aryl phosphonate product. purdue.edunih.gov Some systems employ a consecutive photoinduced electron transfer (ConPET) mechanism where the initially formed radical anion of the photocatalyst is further excited to a more strongly reducing state, enabling the activation of less reactive organic halides. acs.org
Radical Pathway Analysis and Intermediate Characterization
Beyond photoredox catalysis, radical pathways are central to other modern phosphonylation methods, notably the radical Arbuzov reaction. chinesechemsoc.orgchinesechemsoc.org This reaction provides a powerful alternative to the classical thermal Michaelis-Arbuzov reaction, which often requires high temperatures and is limited in scope. chinesechemsoc.orgchinesechemsoc.orgmdpi.comwikipedia.orgjk-sci.com
The radical Arbuzov reaction mechanism typically proceeds as follows:
Radical Generation : An alkyl radical is generated from an alkyl halide, often through the action of a photoredox catalyst or another radical initiator. chinesechemsoc.orgchinesechemsoc.org
Addition to Phosphite : The alkyl radical adds to a trivalent phosphorus reagent, such as a trialkyl phosphite, to form a key intermediate known as a phosphoranyl radical . nih.govchinesechemsoc.org
Fragmentation : The phosphoranyl radical intermediate is transient and rapidly undergoes fragmentation. The most synthetically useful pathway is β-scission, which results in the formation of a stable pentavalent phosphorus species (the phosphonate) and a new radical. chinesechemsoc.org The choice of phosphite reagent is critical; for example, 9-fluorenyl or benzhydryl o-phenylene phosphites have been developed to facilitate this β-scission step. chinesechemsoc.orgchinesechemsoc.org
The characterization of these radical intermediates, particularly the phosphoranyl radical, has been a subject of extensive study. Spectroscopic evidence has confirmed their existence and reactivity, which can include competing pathways like α-scission or direct oxidation, depending on the reaction conditions and the nature of the substituents on the phosphorus atom. nih.gov
Mechanistic Studies of Wittig-Horner and Related Reactions
The Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reaction is a cornerstone of phosphonate chemistry, used to synthesize alkenes from phosphonate carbanions and carbonyl compounds. organic-chemistry.orgnih.gov While not directly forming the phosphonate group itself, it is a critical reaction of phosphonates, and its mechanism dictates the stereochemical outcome of the resulting alkene.
The accepted mechanism involves the following steps:
Deprotonation : A base is used to deprotonate the α-carbon of the phosphonate ester, generating a stabilized phosphonate carbanion (a phosphorus ylide). organic-chemistry.org
Nucleophilic Addition : The carbanion adds to the carbonyl carbon of an aldehyde or ketone.
Cycloaddition : This leads to the formation of a cyclic intermediate, a four-membered oxaphosphetane . organic-chemistry.orgresearchgate.netorganic-chemistry.org Unlike the classical Wittig reaction, the betaine (B1666868) intermediate is generally not considered to be on the main reaction pathway under typical salt-free conditions. organic-chemistry.orgpitt.edu
Elimination : The oxaphosphetane intermediate collapses, breaking the C-O and P-C bonds to form the C=C double bond of the alkene and a water-soluble phosphate (B84403) byproduct. organic-chemistry.org
The stereochemistry of the resulting alkene (E or Z) is determined during the formation of the oxaphosphetane. For stabilized phosphonate carbanions, the reaction is often reversible at the addition stage, allowing thermodynamic equilibrium to favor the formation of the more stable anti-oxaphosphetane, which subsequently decomposes to the (E)-alkene. organic-chemistry.org This high (E)-selectivity is a hallmark of the Wittig-Horner reaction. organic-chemistry.org
Stereoselective Synthesis Strategies
Introducing chirality into phosphonate-containing molecules is of significant interest due to their applications as enzyme inhibitors and bioactive compounds. Stereoselective synthesis aims to control the formation of specific stereoisomers, which can be achieved through either diastereoselective or enantioselective methods.
Diastereoselective Control in Phosphonate Ester Formation
Diastereoselective control is typically achieved by reacting a chiral substrate or using a chiral auxiliary to influence the formation of a new stereocenter. In the context of forming acyclic phosphonate esters, this can be accomplished through several strategies.
One common approach is the nucleophilic addition of a phosphorus species to a chiral electrophile, such as a chiral aldehyde or imine. For example, the hydrophosphonylation of chiral aldehydes using H-phosphonates derived from chiral alcohols like TADDOL can proceed with high diastereoselectivity. rsc.org The stereochemical outcome is influenced by the choice of base and reaction temperature, which control the geometry of the transition state. rsc.org
Another strategy involves the aldol (B89426) reaction of enol ethers with acyl phosphonates, promoted by a chiral catalyst. This can generate α-hydroxy phosphonate products containing two new stereocenters, with the catalyst controlling the relative and absolute stereochemistry. nih.gov The reaction proceeds through a highly organized transition state where hydrogen bonding between the catalyst and the substrates dictates the facial selectivity of the addition. nih.gov
| Reaction Type | Chiral Influence | Key Factors | Diastereomeric Ratio (d.r.) |
| Hydrophosphonylation | Chiral H-phosphonate (e.g., from TADDOL) | Base, Temperature (-78 °C) | Often high |
| Mukaiyama Aldol | Chiral hydrogen-bond donor catalyst (e.g., TADDOL) | Catalyst structure, Substrate | Up to >99:1 |
Enantioselective Approaches for Chiral Phosphonates
Enantioselective synthesis involves the creation of a single enantiomer of a chiral product from an achiral starting material, typically using a chiral catalyst.
Asymmetric Hydrogenation: A powerful method for synthesizing chiral phosphonates is the asymmetric hydrogenation of α,β-unsaturated phosphonates. nih.govacs.orgresearchgate.net This reaction uses a chiral transition metal complex, often rhodium-based, with a chiral phosphine (B1218219) ligand (e.g., f-spiroPhos). nih.govacs.org The catalyst coordinates to the double bond of the substrate and delivers hydrogen stereoselectively to one face of the molecule, leading to high enantiomeric excesses (ee). This method is effective for a wide range of substrates, including β,β-disubstituted vinylphosphonates. nih.govacs.org
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Rh-(R,R)-f-spiroPhos | β,β-diaryl unsaturated phosphonates | Up to 99.9% | nih.govacs.org |
| Rh-(R,R)-f-spiroPhos | β-aryl-β-alkyl unsaturated phosphonates | Up to 99.9% | nih.govacs.org |
| Rh-Difluorphos | Dehydroaminophosphonates | Up to 96% | acs.org |
Other Catalytic Asymmetric Methods:
Rhodium-Catalyzed 1,4-Addition: The asymmetric 1,4-addition (conjugate addition) of potassium organotrifluoroborates to dehydroaminophosphonates, catalyzed by a chiral rhodium-Difluorphos complex, provides access to enantioenriched α-amino phosphonates. acs.org
Chiral Phosphoric Acid Catalysis: Chiral Brønsted acids, such as derivatives of BINOL-phosphoric acid (TRIP), can catalyze the asymmetric addition of dialkyl phosphites to imines in a phospha-Mannich reaction, yielding α-aminophosphonates with good enantioselectivity. mdpi.comnih.gov
Palladium-Catalyzed Cyclization: P-chiral biaryl phosphonates have been synthesized via palladium-catalyzed asymmetric intramolecular cyclization, employing a novel P-chiral biaryl monophosphorus ligand. rsc.org
These strategies highlight the diverse catalytic tools available to control stereochemistry in phosphonate synthesis, enabling the targeted preparation of specific stereoisomers for various applications.
Conformational Analysis of Phosphonate Esters
The three-dimensional arrangement of atoms in phosphonate esters, which can change through rotation about single bonds, is critical to their reactivity and biological activity. This conformational analysis involves studying the different spatial arrangements, or conformers, and their relative energies. For a molecule like 3-(Dimethoxyphosphoryl)propyl acetate, the flexibility around the P-C, C-C, and C-O single bonds allows it to adopt numerous conformations. The study of these preferences is key to understanding its interactions in chemical and biological systems.
The conformational landscape of phosphonate esters is significantly shaped by the nature of their substituents and the polarity of the surrounding solvent.
Solvent Polarity: The solvent environment has a profound impact on the conformational equilibrium of phosphonate esters. nih.gov While gas-phase calculations often reveal significant energy differences between conformers, these differences tend to diminish in aqueous solutions. acs.orgacs.org This is because polar solvents can stabilize conformations with larger dipole moments through favorable solvent-solute interactions. For this compound, which contains polar ester and phosphonate groups, moving from a nonpolar solvent like hexane (B92381) to a polar solvent like water would likely shift the conformational equilibrium. nih.gov Polar aprotic solvents, such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), are also known to influence reactivity, suggesting an underlying effect on the conformational states of the reactants. nih.govbeilstein-journals.org The choice of solvent can dramatically alter reaction rates, in some cases by several orders of magnitude, highlighting the importance of the solvent in stabilizing transition states, which are themselves defined by a specific molecular conformation. nih.gov
| Solvent | Relative Polarity |
|---|---|
| Hexane | 0.009 |
| Toluene | 0.099 |
| Tetrahydrofuran (B95107) (THF) | 0.207 |
| Ethyl Acetate | 0.228 |
| Acetone (B3395972) | 0.355 |
| Acetonitrile | 0.460 |
| Dimethylsulfoxide (DMSO) | 0.444 |
| Ethanol | 0.654 |
| Methanol (B129727) | 0.762 |
| Water | 1.000 |
The phosphonate group, -PO(OR)₂, is an effective chelating agent, meaning it binds tightly to metal ions. wikipedia.orgyoutube.com This coordination can lock the molecule into a specific conformation. The oxygen atoms of the phosphonate group, particularly the phosphoryl oxygen (P=O), are Lewis bases and readily donate electron density to coordinate with di- and trivalent metal ions. mdpi.com This interaction is fundamental to the formation of extended structures like metal-organic frameworks (MOFs), where phosphonate ligands bridge metal centers, creating robust and often porous materials. mdpi.comresearchgate.net
The geometry of coordination significantly influences the conformation of the phosphonate ester ligand. For a flexible molecule like this compound, coordination to a metal center would restrict the rotation around the P-C and adjacent C-C bonds, forcing the propyl acetate chain into a defined spatial orientation. The stability and structure of these metal complexes depend on factors such as the nature of the metal ion, the number of phosphonate groups available for binding, and the pH of the solution, which controls the protonation state of the phosphonate. wikipedia.org The predictable coordination chemistry of phosphonates is less straightforward than that of carboxylates due to the multiple possible ligation modes and protonation states. researchgate.net
Dialkyl phosphonate systems are inherently flexible due to the presence of multiple single bonds, leading to a complex potential energy surface with several local minima corresponding to different stable conformers. acs.org The rotation around the P-O and C-O bonds gives rise to various staggered conformations, often described using gauche (g) and trans (t) notation.
Computational studies on model compounds like dimethyl methylphosphonate (B1257008) (DMMP), which is structurally analogous to the phosphonate portion of this compound, have provided significant insight. acs.orgnih.gov These studies show that even simple phosphonates exist as a mixture of conformers at room temperature, with small energy barriers allowing for rapid interconversion between them. nih.gov For neutral phosphonate esters in aqueous solution, conformations where the O-C bonds are gauche with respect to the P-C bond (gg conformations) are often the most stable. acs.orgacs.org
The flexibility of these systems is crucial for their function. For example, in the design of enzyme inhibitors, a flexible phosphonate might be able to adapt its conformation to better fit into a protein's binding pocket. mdpi.com The energy required to transition between different conformations is an important parameter. Quantum mechanical calculations have estimated the activation free energies for the transition between major conformers of model phosphonate esters to be in the range of 1.5-2.1 kcal/mol in aqueous solution, indicating a high degree of conformational dynamism at physiological temperatures. acs.orgacs.org
| Model Compound | Transition | Calculated Activation Free Energy (kcal/mol) in Aqueous Solution |
|---|---|---|
| Dimethyl Phosphate Anion | g⁻g⁻ ↔ gg | 2.7 |
| Dimethyl Phosphorothioate Anion | g⁻g⁻ ↔ gg | 1.7 |
| Neutral Phosphonate Ester (e.g., DMMP) | g⁻g⁻ ↔ gg | 2.1 |
| Ionic Phosphonate Ester (e.g., Methyl Ethylphosphonate Anion) | g⁻g⁻ ↔ gg | 1.5 |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the analysis of organophosphorus compounds, providing detailed information about the connectivity and chemical environment of atoms. For 3-(Dimethoxyphosphoryl)propyl acetate (B1210297), a multi-nuclear approach involving ¹H, ¹³C, and ³¹P NMR is essential for a comprehensive structural assignment.
The combination of proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR spectra allows for the unambiguous identification of 3-(Dimethoxyphosphoryl)propyl acetate. Each spectrum provides unique insights into the molecular framework.
The ¹H NMR spectrum reveals the number of different proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling constants (J). The protons of the methoxy (B1213986) groups on the phosphorus atom appear as a characteristic doublet due to coupling with the phosphorus nucleus. The propyl chain protons exhibit complex multiplets resulting from both proton-proton (H-H) and proton-phosphorus (H-P) couplings.
The ¹³C NMR spectrum provides information on the carbon backbone. The signals for the carbon atoms are often split into doublets due to coupling with the phosphorus atom (J-coupling), with the magnitude of the coupling constant depending on the number of bonds separating the carbon and phosphorus atoms.
The ³¹P NMR spectrum is particularly informative for organophosphorus compounds, as the chemical shift is highly sensitive to the coordination number and electronic environment of the phosphorus atom. researchgate.netacs.org For this compound, a single signal is expected, and its precise chemical shift confirms the presence of the phosphonate (B1237965) group. acs.org
Below are the predicted NMR data for this compound, based on established chemical shift principles for phosphonates and acetate esters.
Predicted ¹H NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 4.10 | t | J(H,H) ≈ 6.5 | O-CH₂ (Propyl) |
| 3.75 | d | ³J(P,H) ≈ 11.0 | P-O-CH₃ |
| 2.05 | s | - | C(O)-CH₃ |
| 1.95-1.80 | m | - | CH₂-CH₂-CH₂ |
| 1.80-1.65 | m | - | P-CH₂ |
Predicted ¹³C NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 171.0 | s | - | C=O (Acetate) |
| 63.5 | d | ³J(P,C) ≈ 6.0 | O-CH₂ (Propyl) |
| 52.5 | d | ²J(P,C) ≈ 7.0 | P-O-CH₃ |
| 23.0 | d | ¹J(P,C) ≈ 140.0 | P-CH₂ |
| 22.0 | d | ²J(P,C) ≈ 5.0 | CH₂-CH₂-CH₂ |
| 21.0 | s | - | C(O)-CH₃ |
Predicted ³¹P NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~30-32 | m | (CH₃O)₂P(O)- |
While this compound is an achiral molecule, NMR spectroscopy is a powerful tool for studying the preferred solution-state conformations of its flexible propyl chain. The conformation is determined by the dihedral angles around the C-C bonds. The magnitude of three-bond coupling constants, such as the vicinal proton-phosphorus coupling (³J(P,H)) and carbon-phosphorus coupling (³J(P,C)), is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.
By carefully analyzing these vicinal coupling constants, researchers can infer the time-averaged populations of different staggered conformations (gauche and anti) of the propyl chain. acs.org This analysis provides valuable insight into the steric and electronic interactions that govern the molecule's three-dimensional structure in solution. For more complex or chiral organophosphorus compounds, advanced NMR techniques using chiral solvating agents can be employed to differentiate between enantiomers. bohrium.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
High-resolution mass spectrometry is critical for the unambiguous confirmation of a compound's elemental formula. It measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). For this compound (C₇H₁₅O₅P), the calculated monoisotopic mass provides a precise target value for experimental verification.
Calculated Exact Mass
| Molecular Formula | Monoisotopic Mass (Da) |
|---|---|
| C₇H₁₅O₅P | 210.06571 |
Experimental measurement of the molecular ion's mass at a value extremely close to the calculated mass provides strong evidence for the assigned chemical formula.
Gas chromatography coupled with a time-of-flight mass spectrometer is a powerful technique for separating and identifying volatile and semi-volatile compounds. In this method, the compound is first separated from a mixture based on its boiling point and interaction with the GC column. Upon entering the mass spectrometer, it is ionized, and the TOF analyzer measures the exact mass of the resulting ions.
The primary benefit of a TOF analyzer is its high mass accuracy and rapid scanning capabilities, which allow for the precise identification of the molecular ion and its fragmentation products. The fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation would likely involve the loss of the acetate group (CH₃COO•), a methoxy group (CH₃O•), or cleavage along the propyl chain.
Electrospray ionization is a soft ionization technique well-suited for polar compounds like phosphonates. It typically generates intact molecular ions with minimal fragmentation, making it ideal for confirming the molecular weight. In positive ion mode, this compound is expected to be detected primarily as a protonated molecule [M+H]⁺ or as an adduct with alkali metal ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, if these salts are present in the sample or solvent.
Expected Ions in ESI-MS (Positive Mode)
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₇H₁₆O₅P]⁺ | 211.0735 |
| [M+Na]⁺ | [C₇H₁₅O₅PNa]⁺ | 233.0554 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features, namely the phosphoryl group (P=O), the phosphonate esters (P-O-C), the acetate group (C=O), and the alkyl C-H bonds.
The analysis of the spectrum allows for the confirmation of the compound's synthesis and purity. The vibrational frequencies of the bonds within the molecule are sensitive to their chemical environment, resulting in a unique spectral fingerprint. The primary absorption bands expected for this compound are associated with the stretching and bending vibrations of its constituent functional groups.
Key characteristic absorption peaks in the IR spectrum of this compound can be assigned as follows:
A strong absorption band is anticipated in the region of 1250-1200 cm⁻¹ corresponding to the P=O stretching vibration of the phosphoryl group.
The P-O-C stretching vibrations of the dimethoxyphosphoryl group typically appear as strong bands in the 1050-1030 cm⁻¹ range.
A prominent, sharp peak representing the C=O stretching vibration of the acetate functional group is expected around 1740 cm⁻¹.
The C-O stretching of the acetate group will likely be observed in the 1240-1220 cm⁻¹ region.
Stretching vibrations for the C-H bonds of the alkyl chain and methoxy groups are expected just below 3000 cm⁻¹.
The presence and precise location of these peaks are instrumental in confirming the molecular structure of this compound.
Interactive Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| P=O (Phosphoryl) | Stretching | 1250 - 1200 | Strong |
| P-O-C (Phosphonate) | Stretching | 1050 - 1030 | Strong |
| C=O (Acetate) | Stretching | ~1740 | Strong, Sharp |
| C-O (Acetate) | Stretching | 1240 - 1220 | Strong |
| C-H (Alkyl/Methoxy) | Stretching | < 3000 | Medium-Strong |
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity. The polarity of the phosphonate and acetate groups dictates the choice of stationary and mobile phases for effective separation.
Flash Column Chromatography for Reaction Mixture Separation
Flash column chromatography is a widely used preparative technique for the rapid purification of synthetic compounds. For the separation of this compound from starting materials and byproducts, silica (B1680970) gel is the most common stationary phase due to its polarity and effectiveness in separating moderately polar compounds.
The selection of an appropriate eluent system is critical for achieving good separation. A solvent system is typically chosen so that the desired compound has an Rf value of approximately 0.2-0.4 on a thin-layer chromatography (TLC) plate, which serves as a pilot for the column separation. Given the polarity of this compound, a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate or acetone (B3395972) is generally employed. The polarity of the eluent is gradually increased to first elute nonpolar impurities, followed by the product, and finally any more polar byproducts.
Interactive Table: Typical Flash Chromatography Parameters for Organophosphonates
| Parameter | Description | Typical Value/System |
| Stationary Phase | The solid adsorbent used in the column. | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 1:1) |
| Rf of Target Compound | The retention factor on TLC, used to predict elution behavior. | 0.2 - 0.4 |
| Loading Method | How the crude sample is introduced to the column. | Dissolved in a minimal amount of a suitable solvent or adsorbed onto silica gel. |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for the identification, quantification, and purification of compounds. For this compound, reversed-phase HPLC is a common method for purity analysis.
In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18-bonded silica column, is used with a polar mobile phase. A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is often employed as the eluent. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a mixture. Detection is commonly achieved using a UV detector, although other detectors like a refractive index detector or mass spectrometer can also be used.
Interactive Table: Representative HPLC Conditions for Analysis of Organophosphorus Compounds
| Parameter | Description | Typical Condition |
| Column | The stationary phase and its dimensions. | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | The solvent system used for elution. | A: Water, B: Acetonitrile or Methanol |
| Elution Mode | The method of changing the mobile phase composition. | Gradient elution (e.g., starting with 95:5 A:B and increasing B) |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |
| Detection | The method used to detect the compound as it elutes. | UV at a specific wavelength (e.g., 210 nm) |
| Injection Volume | The amount of sample introduced into the system. | 10-20 µL |
Specialized Purification Methods (e.g., Negative Pressure Column Chromatography)
In cases where standard flash chromatography may not be suitable, for instance, with air-sensitive compounds or to achieve a more controlled separation, specialized techniques like negative pressure column chromatography can be employed. This method, also known as vacuum liquid chromatography (VLC), uses a vacuum to pull the solvent through the column.
This technique is often performed in a column with a fritted disc and a wider diameter than standard flash columns. The stationary phase is typically packed as a dry powder, and the solvent is then drawn through under vacuum. This can allow for a faster separation and may be advantageous for certain compounds. While not as commonly reported as standard flash chromatography for organophosphonates, it represents a viable alternative for the purification of this compound, particularly when dealing with larger scales or when a more compact column setup is desired. The principles of solvent selection remain similar to those for flash chromatography, with the separation being based on the polarity of the compound and the eluent.
Computational Chemistry and Theoretical Studies on Phosphonate Compounds
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic nature of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For phosphonate (B1237965) compounds, DFT is instrumental in understanding their electronic properties and predicting their reactivity.
DFT calculations can determine the distribution of electrons within a molecule, highlighting regions that are electron-rich or electron-deficient. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which indicates sites susceptible to nucleophilic or electrophilic attack. Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For a typical phosphonate ester, the phosphoryl oxygen (P=O) is a region of high electron density and negative electrostatic potential, making it a primary site for interaction with electrophiles and for forming hydrogen bonds. researchgate.netresearchgate.net The phosphorus atom, being bonded to electronegative oxygen atoms, carries a partial positive charge, rendering it susceptible to nucleophilic attack. DFT studies on related compounds like DMMP have been used to assign spectral features from photoelectron spectroscopy and visualize these molecular orbitals. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties for a Generic Dialkyl Alkylphosphonate
| Parameter | Description | Typical Finding | Implication for Reactivity |
|---|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Localized primarily on the phosphoryl oxygen. | The P=O group is the likely site for oxidation or electron donation. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Often involves σ* orbitals of the P-O or P-C bonds. | These bonds are the likely sites for nucleophilic attack and bond cleavage. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Moderately large. | Indicates good kinetic stability under normal conditions. |
| Mulliken Atomic Charges | Distribution of electron charge among atoms. | P: positive; P=O oxygen: negative; ester oxygens: negative. | Confirms the electrophilic nature of the phosphorus atom and the nucleophilic nature of the phosphoryl oxygen. |
Note: The data in this table is illustrative and based on general findings for phosphonate esters. Actual values would require specific calculations for 3-(Dimethoxyphosphoryl)propyl acetate (B1210297).
The three-dimensional structure and flexibility of a molecule are crucial to its function and reactivity. Conformational analysis involves identifying the most stable arrangements of atoms (conformers) and the energy barriers that separate them. Quantum chemical methods can be used to calculate the potential energy surface of a molecule as a function of its dihedral angles.
For a molecule like 3-(Dimethoxyphosphoryl)propyl acetate, several rotatable bonds exist, including the P-C, C-C, and C-O bonds. The rotation around these bonds leads to different spatial arrangements of the molecule's functional groups. Theoretical calculations can map the energy changes during these rotations, identifying low-energy (stable) conformers and high-energy (transition state) structures. The energy difference between a stable conformer and a transition state is the rotational barrier.
Studies on similar organophosphorus compounds have shown that the most stable conformation often involves a specific orientation of the alkoxy groups relative to the phosphoryl group. For instance, in DMMP, the most stable conformation features the methyl group in a trans position and the two methoxy (B1213986) groups in a gauche arrangement. google.com These preferences are governed by a combination of steric hindrance and electronic effects, such as hyperconjugation. Understanding these conformational preferences is vital, as the reactivity of the molecule can be dependent on the accessibility of its functional groups in the dominant conformer.
| C-O (acetate) | Rotation around the carbon-oxygen bond of the ester group. | Moderate | Affects the orientation of the acetyl group. |
Note: These values are estimations based on typical rotational barriers for similar organic and organophosphorus compounds and are not specific calculated values for this compound. nih.govnih.gov
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations are excellent for understanding the properties of single molecules (often modeled in the gas phase), molecular modeling and molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in a solvent or as a pure liquid). researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
These simulations can provide insights into:
Solvation Effects: How solvent molecules arrange around the phosphonate and how this affects its conformation and reactivity. Studies on phosphonic acids have shown that solvation free energy in water indicates good solubility and corroborates biological activity. tandfonline.com
Intermolecular Interactions: The nature and strength of interactions between phosphonate molecules, such as dipole-dipole interactions and hydrogen bonding (if applicable). For DMMP in aqueous solutions, simulations have shown that one molecule forms, on average, two hydrogen bonds with surrounding water via the phosphoryl oxygen. researchgate.net
Macroscopic Properties: MD can be used to predict bulk properties like density, viscosity, and diffusion coefficients.
For this compound, MD simulations could model its interaction with water, organic solvents, or surfaces. This is relevant for understanding its behavior in synthesis, purification, or application environments. The simulations would rely on a "force field," a set of parameters that defines the potential energy of the system as a function of atomic positions.
Quantitative Structure-Activity Relationship (QSAR) and Quantum Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical methods that correlate the chemical structure of a molecule with its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by calculating a set of numerical descriptors for a series of compounds and then using regression techniques to find a mathematical equation that relates these descriptors to an observed property.
For phosphonates, QSPR models can be developed to predict properties relevant to their synthesis and reactivity, such as boiling points, solubility, or chromatographic retention times. The descriptors used in these models are often derived from computational chemistry. researchgate.net
Quantum chemical descriptors are particularly powerful in QSPR modeling because they capture the electronic nature of the molecule. Examples of such descriptors include:
HOMO and LUMO energies
Atomic charges
Dipole moment
Molecular volume and surface area
Hardness and softness (related to the HOMO-LUMO gap)
A QSPR study on the toxicity of phosphonate derivatives, for example, found a correlation between toxicity (expressed as LD₅₀) and descriptors like molecular volume, the charge of the most electronegative atom, and the HOMO energy. researchgate.net Such models, when focused on reactivity, can help predict how changes in the molecular structure (e.g., altering the ester groups or the alkyl chain) will affect a phosphonate's susceptibility to hydrolysis, thermal stability, or its performance in a specific reaction. nih.govnih.gov
Predictive Modeling for Reaction Outcomes and Selectivity
Predicting the outcome of a chemical reaction is a primary goal of computational chemistry. For phosphonate synthesis, such as the Michaelis-Arbuzov reaction, computational models can help predict the major product, potential side products, and reaction yields under different conditions.
Modern approaches increasingly use machine learning and artificial intelligence to predict reaction outcomes. nih.gov These models are trained on large databases of known chemical reactions. arxiv.org By representing reactants and products as molecular fingerprints or graphs, a neural network can learn the complex patterns that govern chemical transformations. researchgate.net
For a reaction involving this compound, predictive models could be used to:
Assess Reaction Feasibility: Determine the likelihood that a proposed synthesis route will be successful.
Predict Regio- and Chemoselectivity: In cases where a molecule has multiple reactive sites, predict which site is most likely to react. For example, predicting whether a reagent will attack the phosphonate group or the acetate ester group.
Optimize Reaction Conditions: Suggest optimal solvents, temperatures, or catalysts by training the model on reaction data that includes these parameters.
These predictive tools, combining quantum mechanical principles with data-driven approaches, represent the forefront of computational chemistry and hold significant promise for accelerating the design and synthesis of new phosphonate compounds. stanford.edu
Advanced Applications and Future Research Horizons
Role as Synthetic Building Blocks and Intermediates
The presence of multiple functional groups allows 3-(Dimethoxyphosphoryl)propyl acetate (B1210297) to serve as a key intermediate in the synthesis of a wide array of complex organic molecules. Its phosphonate (B1237965) group, in particular, offers a reactive handle for carbon-carbon bond formation and the introduction of phosphorus-containing moieties into larger structures.
Synthesis of Novel Heterocyclic Amino Acid Derivatives
While direct evidence for the use of 3-(Dimethoxyphosphoryl)propyl acetate in the synthesis of heterocyclic amino acid derivatives is not extensively documented in publicly available research, its structural features suggest its potential utility in established synthetic methodologies. The phosphonate group is a key reactant in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for the formation of carbon-carbon double bonds. This reaction could be employed to introduce the propyl acetate side chain into a heterocyclic framework, which could then be further elaborated to yield a novel amino acid derivative.
Another potential route involves the Michael addition reaction. The phosphonate group can activate an adjacent methylene group, making it susceptible to nucleophilic attack. This reactivity could be harnessed to add the 3-(dimethoxyphosphoryl)propyl group to a suitable heterocyclic acceptor, paving the way for the synthesis of unique amino acid analogues. The synthesis of various heterocyclic systems often starts from amino acids, highlighting the importance of developing new building blocks for this purpose nih.govresearchgate.net.
| Synthetic Reaction | Potential Role of this compound | Resulting Intermediate |
| Horner-Wadsworth-Emmons | Reactant providing the phosphonate-stabilized carbanion | Alkene-linked heterocyclic compound |
| Michael Addition | Michael donor after deprotonation | Adduct with a heterocyclic Michael acceptor |
Precursors for Peptide Mimetics and Oligopeptides
The incorporation of phosphonate groups into peptides can lead to the development of peptide mimetics with enhanced stability and biological activity. Phosphinic pseudodipeptides, for instance, are synthesized using building blocks that can be conceptually related to this compound nih.gov. While direct utilization of this compound in this context is not explicitly detailed, its structure provides a template for designing precursors for phosphonate-containing amino acid analogues that can be incorporated into peptide chains.
The synthesis of phosphorylated peptides is a complex process, often requiring specialized solid-phase synthesis techniques rsc.orgnih.govnih.govekb.egpeptide.com. The development of novel phosphonate-containing building blocks is crucial for advancing this field. This compound could serve as a starting material for the synthesis of such building blocks, enabling the creation of peptides with modified backbones and potentially novel therapeutic properties.
Intermediates in the Synthesis of Complex Organic Architectures
The versatility of this compound as a synthetic intermediate extends to the total synthesis of complex natural products and other intricate organic molecules. Phosphonate-based reagents are frequently employed in key carbon-carbon bond-forming reactions during the construction of complex molecular frameworks. The Horner-Wadsworth-Emmons reaction, for which this compound is a suitable precursor, is a cornerstone of modern organic synthesis.
The concept of "building blocks" is central to the efficient synthesis of complex molecules in medicinal chemistry and drug discovery fluorochem.co.ukmolport.comwhiterose.ac.uk. While a specific total synthesis employing this compound as a key intermediate is not readily found in the literature, its potential as a C3 building block with a latent reactive phosphonate group is evident. This allows for its incorporation into a growing carbon chain, with the phosphonate available for subsequent olefination reactions to construct key structural motifs.
Polymer Chemistry and Materials Science Applications
The polymerizable nature of molecules containing functional groups like acetates, or the potential to introduce polymerizable moieties, makes this compound and its derivatives interesting candidates for the development of advanced materials. The presence of the phosphonate group can impart unique properties such as improved adhesion, flame retardancy, and biocompatibility to the resulting polymers.
Polymerizable Monomers in Advanced Materials (e.g., Dental Resins)
The field of dental materials science has seen significant advancements through the development of novel polymerizable monomers. While not explicitly named, the structural characteristics of this compound are highly relevant to the design of monomers for dental resins. Phosphonate-containing monomers are known to be used in dental composites and adhesives to enhance their performance.
These monomers can improve the adhesion of the resin to the tooth structure. The phosphonate group can interact with the calcium ions present in hydroxyapatite, the main component of enamel and dentin, leading to a stronger and more durable bond. This principle is utilized in the formulation of self-etching adhesives and primers. Although specific research on this compound in this application is not available, the broader class of phosphonate-containing monomers plays a significant role in modern dentistry.
Cyclopolymers with Phosphonate Functionality for Specific Material Properties
Cyclopolymerization is a technique used to create polymers with cyclic structures within the main chain, which can lead to materials with unique thermal and mechanical properties. While there is no direct evidence of the use of this compound in cyclopolymerization, the concept of creating cyclopolymers with phosphonate functionality is an active area of research.
For a molecule to undergo cyclopolymerization, it typically needs to contain two polymerizable groups. While this compound itself does not fit this description, it could be chemically modified to introduce a second polymerizable group, such as a vinyl or acrylate moiety. The resulting bifunctional monomer could then be subjected to cyclopolymerization, leading to a polymer with pendant phosphonate groups. These phosphonate groups could then be exploited to impart specific properties to the material, such as ion-exchange capabilities, flame retardancy, or enhanced adhesion to various substrates.
Application in Anti-scaling and Corrosion Inhibition within Material Systems
Organophosphonates are widely recognized for their efficacy as scale and corrosion inhibitors in various industrial water systems. Their mechanism of action involves adsorption onto the surfaces of forming mineral scale crystals, such as calcium carbonate and barium sulfate, thereby inhibiting their growth and precipitation. This threshold inhibition effect is a key characteristic of phosphonates, allowing them to be effective at substoichiometric concentrations.
Furthermore, phosphonates contribute to corrosion inhibition by forming a protective film on metal surfaces. This film acts as a barrier, preventing the interaction of corrosive agents with the metal. The dimethoxyphosphoryl group in this compound provides the active phosphonate functionality responsible for these properties. Research into various organophosphonates has demonstrated their ability to significantly reduce corrosion rates on metals like steel.
| Inhibitor Type | Application | Inhibition Mechanism |
| Organophosphonates | Industrial Water Treatment, Oil and Gas Production | Threshold scale inhibition, crystal growth distortion, dispersion |
| Organophosphonates | Cooling Water Systems, Pipelines | Formation of a protective film on metal surfaces, chelation of metal ions |
Catalysis and Ligand Design with Phosphonate Derivatives
The utility of phosphonate derivatives extends into the realm of catalysis, where they serve as integral components in both heterogeneous and asymmetric catalytic systems.
Heterogeneous Catalysis Utilizing Metal Phosphonates
Metal phosphonates, which are coordination polymers formed between phosphonate ligands and metal ions, have emerged as robust heterogeneous catalysts. digitellinc.com These materials offer several advantages, including high thermal and chemical stability, tunable porosity, and the potential for incorporating catalytically active metal centers directly into the framework. digitellinc.com The layered or three-dimensional structures of metal phosphonates provide a high surface area for catalytic reactions. digitellinc.com
The catalytic activity of metal phosphonates stems from the presence of both Brønsted and Lewis acid sites. The P-OH groups can act as Brønsted acids, while the metal centers can function as Lewis acids. This bifunctionality allows them to catalyze a variety of organic transformations, including esterification, condensation, and oxidation reactions. The specific properties of the catalyst can be tailored by varying the organic phosphonate ligand and the metal ion.
Development of Chiral Ligands for Asymmetric Catalysis
In the field of asymmetric catalysis, the development of chiral ligands is crucial for achieving high enantioselectivity in chemical reactions. Phosphonate derivatives have been successfully employed in the design of novel chiral ligands for transition metal catalysts. The phosphorus atom in phosphonates can be a stereogenic center, or chirality can be introduced into the organic backbone of the ligand.
These chiral phosphonate-based ligands have been utilized in a range of asymmetric transformations, including hydrogenation, allylic alkylation, and Michael additions. The steric and electronic properties of the phosphonate group can be fine-tuned to create a specific chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. The development of new and more efficient chiral phosphonate ligands remains an active area of research, with the goal of achieving higher enantioselectivities under milder reaction conditions.
Future Directions in Phosphonate Chemistry Research
The future of phosphonate chemistry is geared towards enhancing sustainability and exploring novel catalytic applications. These efforts are driven by the increasing demand for environmentally friendly chemical processes and the continuous need for more efficient and selective catalysts.
Innovations in Sustainable and Green Synthesis Methodologies
Traditional methods for synthesizing phosphonates often involve harsh reagents and generate significant waste. Consequently, a major focus of current research is the development of green and sustainable synthetic routes. researchgate.net Innovations in this area include the use of greener solvents, catalyst-free reactions, and the development of one-pot procedures to improve efficiency and reduce environmental impact. uiowa.edufrontiersin.org
Recent advancements have explored methodologies such as microwave-assisted synthesis and the use of benign catalytic systems like PEG/KI to produce benzyl (B1604629) phosphonates under mild conditions. frontiersin.org These approaches aim to minimize the use of hazardous materials and reduce energy consumption, aligning with the principles of green chemistry. bioengineer.orgsciencedaily.com The development of synthetic pathways that utilize renewable starting materials is another key aspect of creating a more sustainable future for phosphonate chemistry. nih.gov
Exploration of Novel Catalytic Systems and Reaction Environments
The exploration of new catalytic systems and reaction environments is another promising frontier in phosphonate chemistry. This includes the design of novel metal-organic frameworks (MOFs) and other porous materials incorporating phosphonate functionalities for advanced catalytic applications. uantwerpen.bemdpi.com Researchers are investigating the use of these materials in a wider range of reactions, including fine chemical synthesis and environmental remediation. scispace.com
Furthermore, there is growing interest in exploring unconventional reaction media, such as ionic liquids and deep eutectic solvents, to enhance the efficiency and selectivity of phosphonate synthesis and their catalytic applications. The development of multifunctional catalysts that can perform multiple reaction steps in a single pot is also a key area of investigation. These advancements are expected to lead to more efficient, selective, and sustainable chemical processes involving phosphonates. mdpi.com
Discovery of New Reactivity and Transformations of Phosphonate Esters
The field of organophosphorus chemistry is continually evolving, with significant research efforts dedicated to uncovering novel reactivity and synthetic transformations of phosphonate esters. These endeavors are driven by the prevalence of the phosphonate motif in pharmaceuticals, agrochemicals, and materials science. nih.gov Recent advancements have expanded the synthetic chemist's toolkit, enabling the construction of complex phosphonate-containing molecules through innovative catalytic strategies. These new methods often feature milder reaction conditions, broader substrate scopes, and enhanced control over stereochemistry compared to traditional approaches. mdpi.com
Key areas of discovery include the application of photoredox catalysis for C-P bond formation, the development of sophisticated asymmetric catalytic systems for synthesizing chiral phosphonates, and the utilization of phosphonate groups in novel C-H functionalization reactions. nih.govmdpi.comacs.org
Photoredox-Catalyzed Phosphonylations
Visible-light photoredox catalysis has emerged as a powerful strategy for forming C-P bonds under exceptionally mild conditions. mdpi.com This approach circumvents the need for the harsh conditions or expensive transition-metal catalysts often required in traditional methods like the Arbuzov or Hirao reactions. nih.gov Researchers have developed transition-metal-free protocols that utilize inexpensive organic dyes as photocatalysts. nih.govnih.gov
A significant breakthrough is the phosphonylation of aryl C-N and C-X (where X is a halogen) bonds. nih.govchemrxiv.org For instance, using the organic photocatalyst 10H-phenothiazine (PTZ), a variety of aryl halides can be converted to aryl phosphonates. This method is notable for its broad functional group tolerance, allowing the reaction to proceed in the presence of sensitive moieties such as ketones, amides, esters, and amines. nih.gov Furthermore, these reactions can often be performed under atmospheric conditions and in green solvent systems, such as aqueous mixtures, which significantly reduces their environmental impact. nih.govchemrxiv.org
The mechanism of these reactions typically involves the photocatalyst absorbing visible light and reaching an excited state. In this state, it can engage in single-electron transfer (SET) with either the phosphite (B83602) ester or the aryl substrate to generate radical intermediates, which then combine to form the C-P bond.
| Reaction Type | Coupling Partners | Photocatalyst | Key Features |
| Aryl Phosphonylation | Aryl Halides + Trialkyl Phosphites | 10H-Phenothiazine (PTZ) | Transition-metal-free; Broad functional group tolerance. |
| Aryl Phosphonylation | Aryl Ammonium (B1175870) Salts + Diethyl Phosphite | 10H-Phenothiazine (PTZ) | Proceeds in aqueous solvent mixtures under atmospheric conditions. nih.gov |
| Phenanthroline Phosphonylation | Bromo-phenanthrolines + Triethyl Phosphite | Eosin Y | Transition-metal-free; Synthesis of phosphonate-substituted ligands. mdpi.comnih.gov |
Advances in Asymmetric Catalysis for Chiral Phosphonates
The synthesis of enantiomerically pure C-chiral phosphonates is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. mdpi.comresearchgate.net Consequently, extensive research has focused on developing catalytic asymmetric methods to control the formation of stereogenic centers adjacent to the phosphorus atom. mdpi.com
Several key types of asymmetric reactions have been successfully developed:
Phospha-Aldol Reaction: This reaction involves the addition of a phosphite to a carbonyl compound. The use of chiral catalysts, including both metal complexes and organocatalysts, can induce high levels of enantioselectivity in the resulting α-hydroxyphosphonates. mdpi.comunl.pt
Phospha-Mannich Reaction: A three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite provides a direct route to α-aminoalkylphosphonates. Chiral catalysts are employed to control the stereochemical outcome of this transformation. mdpi.comresearchgate.net
Phospha-Michael Addition: The conjugate addition of H-phosphonates to electron-deficient alkenes is a widely used method for C-P bond formation. Asymmetric catalysis of this reaction yields chiral γ-functionalized phosphonates. mdpi.com
More recently, the phosphonate group itself has been exploited as a directing group to control asymmetric transformations. In one example, the phosphonate functionality directs a rhodium-catalyzed asymmetric hydroboration of trisubstituted alkenes. This reaction proceeds with high efficiency and enantioselectivity, producing chiral tertiary boronic esters that are versatile synthetic intermediates. acs.org These borylated phosphonates can be further transformed into chiral β- and γ-hydroxyphosphonates and aminophosphonates. acs.org
| Asymmetric Transformation | Reactants | Catalyst Type | Product Class |
| Phospha-Aldol Reaction | Aldehydes + Phosphites | Chiral Lewis Acids/Bases, Organocatalysts | α-Hydroxyphosphonates mdpi.comunl.pt |
| Phospha-Mannich Reaction | Aldehydes, Amines, Phosphites | Chiral Brønsted Acids, Metal Complexes | α-Aminophosphonates mdpi.comresearchgate.net |
| Phospha-Michael Addition | α,β-Unsaturated Compounds + H-Phosphonates | Chiral Metal Complexes, Organocatalysts | Functionalized Chiral Phosphonates mdpi.com |
| Asymmetric Hydroboration | Allylic Phosphonates + Pinacolborane | Chiral Rhodium-Monophosphite Complex | Chiral Tertiary Boronic Esters acs.org |
Novel C-H Functionalization Reactions
Direct C-H functionalization represents one of the most efficient strategies in modern organic synthesis, as it avoids the pre-functionalization of substrates. Recent research has extended this powerful approach to include reactions involving phosphonate esters. acs.org
A notable development is the highly enantioselective and site-selective intermolecular C-H functionalization of primary benzylic C-H bonds. This transformation utilizes a donor/acceptor carbene, generated from an ((aryl)(diazo)methyl)phosphonate, and a chiral dirhodium catalyst. The reaction demonstrates excellent control of both chemo- and stereoselectivity. acs.org
An important finding from these studies is that the tetrahedral phosphonate group is significantly more sterically demanding than a trigonal carboxylate ester group. This steric influence leads to a very high preference for the carbene to insert into a primary C-H bond over more sterically hindered secondary or tertiary positions. This methodology has been successfully applied to the late-stage functionalization of complex molecules, highlighting its synthetic utility. acs.org
| Substrate | Product Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| Ethylbenzene Derivative | 84% | >30:1 | 98% acs.org |
| Estrone Derivative | 72% | >30:1 | 96% acs.org |
| Adapalene Derivative | 65% | >30:1 | 99% acs.org |
New Synthetic Methodologies
Beyond catalytic transformations, research has also yielded novel and practical protocols for the synthesis of phosphonate esters. An alternative to harsh traditional methods is a mild, one-flask protocol for the direct conversion of benzylic alcohols into diethyl benzylphosphonate esters. uiowa.edumobt3ath.com This process, mediated by zinc iodide, is versatile and has been successfully applied to allylic and heterocyclic systems as well. Mechanistic studies suggest the reaction may proceed through an SN1-like pathway. uiowa.edu This method provides access to complex phosphonate products under facile conditions, broadening the applicability of phosphonate synthesis. mobt3ath.com
Q & A
Q. What are the common synthetic routes for 3-(Dimethoxyphosphoryl)propyl acetate, and how can reaction conditions be optimized for academic-scale preparation?
Synthesis typically involves phosphorylation of 3-hydroxypropyl acetate using dimethyl phosphonate derivatives under acidic or basic conditions. For example, transesterification between dimethyl phosphonate and 3-chloropropyl acetate in the presence of triethylamine (TEA) at 100–120°C can yield the target compound. Purification via column chromatography with ethyl acetate/cyclohexane mixtures (e.g., 1:1 ratio) effectively removes byproducts. Reaction progress should be monitored using ³¹P NMR to confirm the disappearance of starting materials .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- ¹H NMR : The acetate methyl group appears as a triplet near δ 2.05 ppm, while the dimethoxy groups show singlets around δ 3.7 ppm.
- ³¹P NMR : The phosphoryl group produces a distinct singlet at δ 25–30 ppm.
- GC-MS : The molecular ion peak (expected m/z ~236) and fragmentation patterns (e.g., loss of acetate or methoxy groups) confirm identity.
- IR : Key stretches include C=O (~1740 cm⁻¹) and P=O (~1250 cm⁻¹) .
Q. What solvent systems and temperature gradients are recommended for purifying this compound via column chromatography?
A polarity gradient from cyclohexane to ethyl acetate (3:1 to 1:1) improves separation efficiency. Adding methanol (<5%) reduces tailing, as demonstrated in similar ester purifications. Temperature control (20–25°C) prevents thermal degradation during elution .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported ³¹P NMR chemical shifts for this compound across different studies?
Variations may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆), concentration, or residual moisture. Internal standards (e.g., TMS for ¹H, 85% H₃PO₄ for ³¹P) ensure consistency. Computational modeling (DFT) or variable-temperature NMR can distinguish conformational isomers .
Q. What mechanistic insights explain the reactivity of the phosphoryl and acetate groups in nucleophilic substitution reactions?
The electron-withdrawing phosphoryl group activates the acetate ester toward nucleophilic attack. Kinetic studies with amines or alkoxides reveal second-order kinetics. Transition-state analysis via DFT, as applied in membrane interaction studies (e.g., ), can map electronic effects .
Q. How do storage conditions influence the hydrolytic stability of this compound, and what preventive measures are most effective?
Hydrolysis accelerates in humid environments. Storage under argon at -20°C with 4Å molecular sieves minimizes degradation. Regular ¹H/³¹P NMR checks (every 3 months) monitor stability. Glovebox handling is recommended for long-term preservation .
Data Contradiction Analysis
Q. Why do some studies report conflicting yields for this compound synthesis under similar conditions?
Discrepancies may stem from trace moisture, catalyst purity, or incomplete phosphorylation. Rigorous drying of reagents/solvents and real-time ³¹P NMR monitoring can standardize yields. Comparative studies using TEA vs. DBU as bases highlight catalyst-dependent efficiency .
Q. How can researchers address inconsistencies in chromatographic retention times during purity analysis?
Column aging, solvent batch variations, or temperature fluctuations alter retention times. Calibration with a high-purity reference standard (e.g., ’s acetate derivatives) and isocratic elution protocols improve reproducibility .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times while maintaining yields.
- Advanced Characterization : Combine X-ray crystallography (if crystals are obtainable) with DFT calculations for structural validation.
- Stability Studies : Conduct accelerated hydrolysis experiments at varying pH levels to model degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
